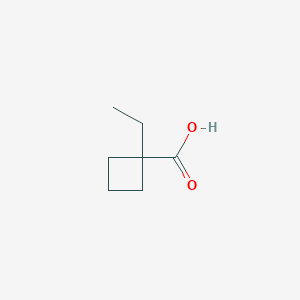

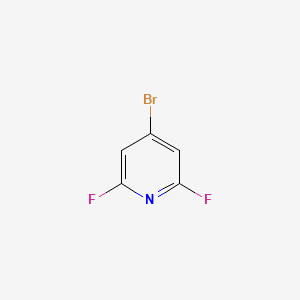

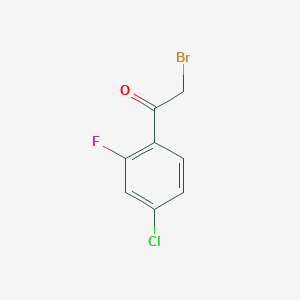

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound of interest, 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, is a halogenated aromatic ketone. While the specific compound is not directly studied in the provided papers, related compounds with similar structures and substituents have been synthesized and analyzed, providing insights into the chemical behavior and properties that could be extrapolated to the compound .

Synthesis Analysis

The synthesis of halogenated aromatic ketones is a topic of interest in several studies. For instance, the synthesis of 2-bromo-1-(4-hydroxyphenyl)ethanone was achieved using bromine as the brominating reagent, yielding a 64.7% yield with a purity of 90.2% . This suggests that a similar approach could potentially be applied to synthesize 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, with the expectation of comparable yields and purity levels.

Molecular Structure Analysis

The molecular structure and vibrational frequencies of related compounds have been investigated using various computational methods, such as Gaussian09 software, and compared with experimental data . The geometrical parameters obtained from these studies are consistent with X-ray diffraction data, indicating that computational methods can reliably predict the structure of such compounds. This implies that the molecular structure of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone could be similarly analyzed and predicted.

Chemical Reactions Analysis

The reactivity of halogenated aromatic ketones can be inferred from studies on similar compounds. For example, the synthesis of 2-Bromo-1-(2,5-dimethoxyphenyl)ethanone involved a halogen-exchange reaction, demonstrating the compound's ability to undergo further chemical transformations . This suggests that 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone may also participate in various chemical reactions, potentially serving as an intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated aromatic ketones can be complex due to the presence of multiple halogens and the aromatic ring. The stability of these molecules has been analyzed using NBO analysis, which reveals hyper-conjugative interactions and charge delocalization . Additionally, the molecular electrostatic potential (MEP) and first hyperpolarizability calculations suggest potential applications in nonlinear optics . These analyses indicate that 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone would likely exhibit similar properties, with the potential for electronic applications.

科学的研究の応用

Synthesis and Chemical Reactions

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone is utilized in various synthetic pathways, including the selective α-monobromination of alkylaryl ketones. This process employs ionic liquids as bromine sources, proving to be highly efficient and regioselective for electrophilic bromination of different alkylaryl ketones under solvent-free conditions, leading to α-bromo-alkylaryl ketones in good yields and high selectivity (W. Ying, 2011).

Pharmaceutical Research

In the pharmaceutical domain, derivatives of 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, such as 1-phenyl-2-(4-aryl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-ylidene)-ethanones, have been synthesized and evaluated for anxiolytic activity. Notably, compounds with chlorophenyl substituents demonstrated significant anxiolytic effects, highlighting the potential of these derivatives in the development of new therapeutic agents (H. Liszkiewicz, M. Kowalska, M. Rutkowska, H. Gliniak, 2006).

Materials Science

In materials science, laterally substituted 4-n-alkylphenyl 4-n-alkylbicyclo (2.2.2) octane-1-carboxylates with fluorine and chlorine substituents, including those similar to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone, have been synthesized. These compounds exhibit large nematic ranges and low melting esters, making them candidates for use in electrooptical applications and potentially in liquid crystal displays, showcasing the versatility of halogenated ethanone derivatives in material design (G. W. Gray, S. Kelly, 1981).

Electrochemical Applications

A convenient electrochemical method has been developed for converting 4-haloacetophenones to 1-(4-halophenyl)ethanols, including compounds structurally related to 2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone. This process involves a catalytic amount of Sb(III) and demonstrates high efficiency with yields up to 98%, underscoring the utility of such compounds in synthetic organic electrochemistry (Y. Ikeda, 1990).

Safety And Hazards

The compound is classified under GHS07 for safety . The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

2-bromo-1-(4-chloro-2-fluorophenyl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClFO/c9-4-8(12)6-2-1-5(10)3-7(6)11/h1-3H,4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTPOJPRHJHZZSM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)F)C(=O)CBr |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.48 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1-(4-chloro-2-fluorophenyl)ethanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。